Cas no 72323-79-6 (4-(2-nitrophenyl)-2-oxobut-3-enoic Acid)

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid is a versatile intermediate in organic synthesis, particularly valued for its reactive α,β-unsaturated ketone and carboxylic acid functionalities. The presence of the 2-nitrophenyl group enhances its utility in the preparation of heterocyclic compounds and as a precursor for pharmaceuticals or agrochemicals. Its conjugated system allows for selective modifications, making it suitable for Michael additions, cyclizations, and other nucleophilic reactions. The compound’s structural features also facilitate its use in asymmetric synthesis and catalysis studies. High purity and well-defined reactivity ensure consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to light and moisture.
4-(2-nitrophenyl)-2-oxobut-3-enoic Acid structure
72323-79-6 structure
Product Name:4-(2-nitrophenyl)-2-oxobut-3-enoic Acid
CAS No:72323-79-6
MF:C10H7NO5
MW:221.166282892227
CID:4157844
PubChem ID:12535088
Update Time:2025-05-25

4-(2-nitrophenyl)-2-oxobut-3-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Butenoic acid, 4-(2-nitrophenyl)-2-oxo-
    • 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid
    • Inchi: 1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)
    • InChI Key: LRFVOEZZTNHKES-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(=O)C=CC1=CC=CC=C1[N+]([O-])=O

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Additional information on 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid

Comprehensive Analysis of 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid (CAS No. 72323-79-6): Properties, Applications, and Research Insights

4-(2-nitrophenyl)-2-oxobut-3-enoic Acid (CAS No. 72323-79-6) is an organic compound with a unique molecular structure, combining a nitrophenyl group with a 2-oxobut-3-enoic acid moiety. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a versatile intermediate. Its nitrophenyl group contributes to its electron-withdrawing properties, while the oxobut-3-enoic acid segment offers reactivity for further derivatization. Researchers often explore its applications in drug discovery, organic synthesis, and material science.

In recent years, the demand for specialty chemicals like 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid has surged, driven by advancements in green chemistry and sustainable synthesis. A common query among scientists is: "How can this compound be optimized for catalytic reactions?" Studies suggest its potential in asymmetric catalysis, where its enone functionality plays a critical role. Additionally, its nitro group makes it a candidate for photocatalysis, aligning with the growing interest in light-driven chemical transformations.

The compound’s physicochemical properties are equally noteworthy. With a molecular weight of 221.17 g/mol, it exhibits moderate solubility in polar solvents like DMSO and methanol, making it suitable for laboratory-scale experiments. Its melting point and stability under ambient conditions are frequently discussed in forums, as these traits influence its storage and handling protocols. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize its purity and structural integrity.

From an industrial perspective, 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid is often synthesized via Knoevenagel condensation, a reaction favored for its efficiency and scalability. A trending topic in process chemistry revolves around minimizing waste generation during its production, reflecting the broader shift toward eco-friendly manufacturing. Researchers are also investigating its role in bioconjugation, particularly in designing targeted drug delivery systems, a hot topic in precision medicine.

In the context of intellectual property, patents involving 72323-79-6 highlight its utility in creating heterocyclic compounds, which are pivotal in agrochemicals and pharmaceuticals. Questions like "What are the latest synthetic routes for this compound?" dominate academic discussions, underscoring the need for innovative methodologies. Furthermore, its compatibility with microwave-assisted synthesis has been explored to reduce reaction times, a key concern in high-throughput screening.

Safety and regulatory aspects of 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid are frequently addressed in material safety data sheets (MSDS). While not classified as hazardous under standard guidelines, proper personal protective equipment (PPE) is recommended during handling. Its biodegradability and environmental impact are subjects of ongoing research, particularly in light of stricter REACH regulations.

In summary, CAS No. 72323-79-6 represents a multifaceted compound with broad applicability across scientific disciplines. Its integration into cutting-edge research and alignment with sustainability goals ensure its relevance in contemporary chemistry. As the scientific community continues to unravel its potential, 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid remains a cornerstone in the development of novel functional materials and therapeutic agents.

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